molecular formula C17H16N2O5 B5766904 methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate

methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate

Cat. No. B5766904
M. Wt: 328.32 g/mol
InChI Key: LQOZELHPKVNXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate is a chemical compound that has shown potential in scientific research. It is a derivative of benzoic acid and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate involves its binding to amyloid fibrils. It has been shown to bind specifically to the beta-sheet structure of amyloid fibrils, leading to its fluorescence emission. This binding can disrupt the formation or aggregation of amyloid fibrils, making it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and low cytotoxicity in in vitro studies. It has also been shown to be stable under physiological conditions, making it a potential candidate for in vivo studies. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate is its high selectivity for amyloid fibrils, making it a useful tool for the detection and monitoring of neurodegenerative diseases. However, one limitation is its limited solubility in aqueous solutions, which can affect its efficacy in in vivo studies.

Future Directions

For Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate include further studies on its mechanism of action, biochemical and physiological effects, and efficacy in in vivo studies. It also has potential as a therapeutic agent for neurodegenerative diseases, and further studies are needed to explore its therapeutic potential. Additionally, modifications to its structure can be made to improve its solubility and efficacy in in vivo studies.

Synthesis Methods

Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate can be synthesized through various methods. One of the most common methods is the reaction between 4-methyl-3-nitrobenzoic acid and 4-aminobenzoic acid methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white solid that can be purified through recrystallization.

Scientific Research Applications

Methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate has shown potential in scientific research as a fluorescent probe for the detection of amyloid fibrils. Amyloid fibrils are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to bind to amyloid fibrils and emit fluorescence, making it a useful tool for the detection and monitoring of these diseases.

properties

IUPAC Name

methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-10-4-7-13(17(21)24-3)8-14(10)18-16(20)12-6-5-11(2)15(9-12)19(22)23/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOZELHPKVNXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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